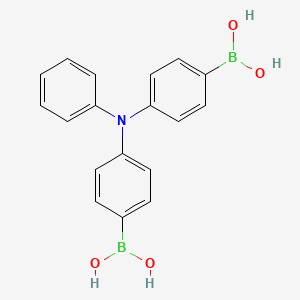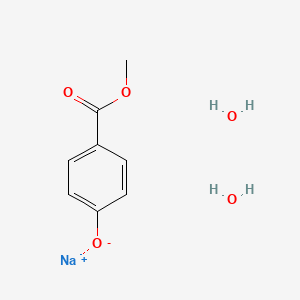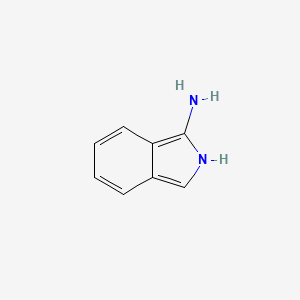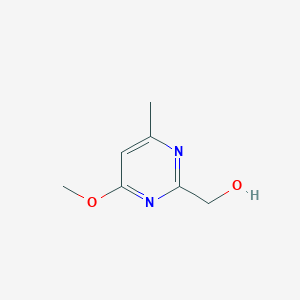
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid is an organoboron compound with the molecular formula C18H17B2NO4. This compound is known for its unique structure, which includes two boronic acid groups attached to a phenylazanediyl-bis(phenylene) backbone. It is primarily used in organic synthesis and materials science due to its ability to form stable complexes with various organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Phenylazanediyl)bis(4,1-phenylene))diboronic acid typically involves the reaction of 4,4’-dibromotriphenylamine with boronic acid derivatives under specific conditions. One common method includes dissolving 4,4’-dibromotriphenylamine in dehydrated tetrahydrofuran (THF) under an inert atmosphere (argon gas) and cooling the solution to -78°C. The reaction mixture is then treated with a boronic acid derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The boronic acid groups can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in organic synthesis .
科学的研究の応用
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions.
Biology: The compound can be used to create boron-containing biomolecules for biological studies.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of ((Phenylazanediyl)bis(4,1-phenylene))diboronic acid involves its ability to form stable complexes with other molecules. The boronic acid groups can interact with diols and other nucleophiles, forming boronate esters. This property is exploited in various chemical reactions and applications, such as in the formation of supramolecular assemblies and in catalysis .
類似化合物との比較
Similar Compounds
Benzene-1,4-diboronic acid: This compound has a similar boronic acid functionality but lacks the phenylazanediyl-bis(phenylene) backbone.
(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene)diboronic acid: Another similar compound with a different structural arrangement.
Uniqueness
((Phenylazanediyl)bis(4,1-phenylene))diboronic acid is unique due to its specific structure, which provides distinct reactivity and stability compared to other boronic acids. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C18H17B2NO4 |
|---|---|
分子量 |
333.0 g/mol |
IUPAC名 |
[4-(N-(4-boronophenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C18H17B2NO4/c22-19(23)14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(24)25/h1-13,22-25H |
InChIキー |
YEGBWVTYTGPMDR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)B(O)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)
![4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13109207.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)






